Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
“Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate” is a chemical compound with the linear formula C10H14O3 . It is a product offered by several chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H14O3 . More detailed structural information, such as 3D conformations, would typically require experimental techniques like X-ray crystallography or computational methods.Scientific Research Applications
Gold(III) Tetrachloride Salt of L-cocaine
A study by Wood et al. (2007) on the gold(III) tetrachloride salt of L-cocaine, which structurally relates to methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate, explores the intramolecular hydrogen bonding and intermolecular contacts, highlighting its potential in crystallography and material science (Wood, Brettell, & Lalancette, 2007).
Chromatographic Separation and Configuration
Butkus et al. (1995) achieved the enantiomer separation of methyl exo-2-oxobicyclo[3.2.1]octane-6-carboxylate by liquid chromatography, providing a foundation for the development of chiral drugs and substances (Butkus, Berg, Stončius, & Žilinskas, 1995).
Photochemistry of 4‐Thia‐2‐cycloalkenones
Anklam, Lau, and Margaretha (1985) explored the photochemical properties of methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate leading to methyl 2-oxo-7-thiatricyclo[3.2.1]octane-1-carboxylate, illustrating the compound's relevance in photochemical reactions and potential applications in the development of light-sensitive materials (Anklam, Lau, & Margaretha, 1985).
Aprotic Double Michael Addition
Spitzner and Engler (2003) described an aprotic double Michael addition involving methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate, showcasing advanced synthetic strategies for constructing complex molecular architectures, which could have implications for the synthesis of pharmaceuticals and agrochemicals (Spitzner & Engler, 2003).
Synthesis and Transport Applications
Christensen et al. (1983) synthesized 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, comparing their specificity to membrane transport systems in cells. This research contributes to our understanding of amino acid transport mechanisms, which is crucial for drug delivery and therapeutic development (Christensen, Handlogten, Vadgama, de la Cuesta, Ballesteros, Trigo, & Avendaño, 1983).
Safety and Hazards
Properties
IUPAC Name |
methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)8-4-6-2-3-7(5-8)9(6)11/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZCFOIZQHYOKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC(C1)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95685-34-0 |
Source
|
Record name | methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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